(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate
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Overview
Description
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is a compound that combines the structural features of a pyrrolidine ring with a trifluoromethyl group and a para-toluene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The para-toluene sulfonate group can be introduced through sulfonation reactions using para-toluene sulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonate group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl p-toluenesulfonate: This compound also contains a trifluoromethyl group and a para-toluene sulfonate group, but with a different core structure.
Pyridinium p-toluenesulfonate: Another compound with a para-toluene sulfonate group, used in different applications such as catalysis and synthesis.
Uniqueness
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is unique due to the presence of the pyrrolidine ring combined with the trifluoromethyl and para-toluene sulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H16F3NO3S |
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Molecular Weight |
311.32 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(3S)-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H8O3S.C5H8F3N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-1-2-9-3-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2/t;4-/m.0/s1 |
InChI Key |
XVYCJJAAXZFHTM-VWMHFEHESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC[C@H]1C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C(F)(F)F |
Origin of Product |
United States |
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